3-acetyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-acetyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of acetyl, piperidine, and benzenesulfonamide groups
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The compound might interact with its targets through a variety of mechanisms, potentially involving the formation of covalent bonds, hydrogen bonds, or van der Waals interactions.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical processes . These could potentially include signal transduction pathways, metabolic pathways, and various cellular processes.
Pharmacokinetics
Tertiary aliphatic amines, which this compound is a part of, are known to be biotransformed through a reversible reaction into tertiary amine oxides .
Result of Action
It is known that piperidine derivatives have a wide range of pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate amines and aldehydes.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with a sulfonyl chloride.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted sulfonamides.
Scientific Research Applications
3-acetyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
N-(2-(methylthio)benzyl)piperidine: Shares the piperidine and methylthio benzyl groups but lacks the acetyl and sulfonamide moieties.
3-acetylbenzenesulfonamide: Contains the acetyl and sulfonamide groups but lacks the piperidine and methylthio benzyl groups.
Uniqueness
3-acetyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-acetyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S2/c1-17(25)19-7-5-8-21(14-19)29(26,27)23-15-18-10-12-24(13-11-18)16-20-6-3-4-9-22(20)28-2/h3-9,14,18,23H,10-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNFNEVJKCFOFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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